molecular formula C17H15N3O4S B2604894 (E)-N-(5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-yl)acrylamide CAS No. 941937-72-0

(E)-N-(5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-yl)acrylamide

Cat. No.: B2604894
CAS No.: 941937-72-0
M. Wt: 357.38
InChI Key: OICUXWUKGPTERL-AATRIKPKSA-N
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Description

This compound features a 1,3,4-oxadiazole core substituted with a 3,5-dimethoxyphenyl group at position 5 and an acrylamide moiety linked to a thiophen-2-yl group. The oxadiazole ring is a heterocyclic scaffold known for its electron-withdrawing properties and role in enhancing metabolic stability and binding affinity in bioactive molecules .

Properties

IUPAC Name

(E)-N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-thiophen-2-ylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O4S/c1-22-12-8-11(9-13(10-12)23-2)16-19-20-17(24-16)18-15(21)6-5-14-4-3-7-25-14/h3-10H,1-2H3,(H,18,20,21)/b6-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OICUXWUKGPTERL-AATRIKPKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C2=NN=C(O2)NC(=O)C=CC3=CC=CS3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1)C2=NN=C(O2)NC(=O)/C=C/C3=CC=CS3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-yl)acrylamide typically involves the following steps:

    Formation of the Oxadiazole Ring: This can be achieved by the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.

    Coupling with the Acryloyl Group: The oxadiazole intermediate is then reacted with an acryloyl chloride or acryloyl anhydride in the presence of a base to form the final product.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of high-throughput screening techniques and advanced purification methods such as chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-yl)acrylamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, (E)-N-(5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-yl)acrylamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, this compound may be studied for its potential as a bioactive molecule. Oxadiazole derivatives are known to exhibit a range of biological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine

In medicinal chemistry, this compound could be investigated for its potential therapeutic applications. Compounds with similar structures have been explored as drug candidates for various diseases.

Industry

In the industrial sector, this compound may find applications in the development of new materials with specific properties, such as conductivity, fluorescence, or stability.

Mechanism of Action

The mechanism of action of (E)-N-(5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-yl)acrylamide would depend on its specific biological target. Generally, oxadiazole derivatives can interact with various molecular targets, including enzymes, receptors, and nucleic acids. These interactions can modulate biological pathways and result in therapeutic effects.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Variations in Heterocyclic Cores

Compound Name Heterocycle Key Substituents Molecular Weight (g/mol) Reference
Target Compound 1,3,4-Oxadiazole 3,5-Dimethoxyphenyl, Thiophen-2-yl Not Provided -
(E)-N-(5-(Thiophen-3-yl)-1,3,4-Oxadiazol-2-yl)-3-(3,4,5-Trimethoxyphenyl)Acrylamide 1,3,4-Oxadiazole Thiophen-3-yl, 3,4,5-Trimethoxyphenyl Not Provided
(2E)-N-(5-Ethyl-1,3,4-Thiadiazol-2-yl)-3-[4-(Hexyloxy)-3-Methoxyphenyl]Acrylamide 1,3,4-Thiadiazole Ethyl, Hexyloxy-Methoxyphenyl 389.514
N-(5-(4-Chlorobenzyl)-1,3-Thiazol-2-yl)-3-(3,4-Dichlorophenyl)Acrylamide 1,3-Thiazole 4-Chlorobenzyl, 3,4-Dichlorophenyl 421.74

Key Observations :

  • Oxadiazole vs.
  • Substituent Positioning : The thiophen-2-yl group in the target compound differs from the thiophen-3-yl in , which alters conjugation patterns and steric interactions.

Substituent Effects on Bioactivity

Anti-Inflammatory and Cytotoxic Activities:
  • Target Compound: No direct bioactivity data provided in evidence.
  • N-[2-(3,4-Dihydroxyphenyl)-2-Hydroxyethyl]-3-(4-Methoxyphenyl)Prop-2-Enamide (Compound 2 from ) : Exhibited anti-inflammatory activity (IC50 = 17.00 ± 1.11 μmol/L), outperforming quercetin . The methoxy and hydroxyl groups likely enhance hydrogen bonding with inflammatory targets.

Electronic and Steric Properties

  • 3,5-Dimethoxyphenyl vs. 3,4,5-Trimethoxyphenyl () : The additional methoxy group in the trimethoxy analogue increases electron-donating effects, which could enhance π-π stacking but reduce solubility .
  • Thiophen-2-yl vs. 4-Chlorobenzyl () : Thiophene’s smaller size and sulfur atom may facilitate interactions with cysteine residues in enzymes, whereas chlorinated aryl groups promote hydrophobic binding .

Biological Activity

(E)-N-(5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-yl)acrylamide is a compound belonging to the class of oxadiazole derivatives, which are recognized for their diverse biological activities. This compound exhibits potential applications in medicinal chemistry, particularly in the fields of antimicrobial, antifungal, anti-inflammatory, and anticancer research.

Chemical Structure and Properties

The molecular formula of this compound is C15H14N4O5C_{15}H_{14}N_{4}O_{5} with a molecular weight of 330.30 g/mol. The unique structure includes both oxadiazole and thiophene rings, which contribute to its distinct chemical reactivity and biological activity.

Property Value
Molecular FormulaC15H14N4O5
Molecular Weight330.30 g/mol
IUPAC NameThis compound
InChI KeyComputed by PubChem

Antimicrobial and Antifungal Properties

Research indicates that oxadiazole derivatives exhibit significant antimicrobial and antifungal activities. In vitro studies have shown that compounds with similar structures can inhibit the growth of various bacterial strains and fungi. For instance, derivatives containing oxadiazole rings have demonstrated effectiveness against pathogens like Staphylococcus aureus and Candida albicans.

Anti-inflammatory Effects

The anti-inflammatory properties of this compound have been explored in various studies. Compounds with similar scaffolds have been reported to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in cell culture models. This suggests a potential mechanism for reducing inflammation in conditions like arthritis or chronic inflammatory diseases.

Anticancer Activity

The anticancer potential of this compound has garnered attention in recent years. Preliminary studies indicate that oxadiazole derivatives can induce apoptosis in cancer cells. For example:

  • Cell Lines Tested : Various cancer cell lines including breast cancer (MCF-7), colon cancer (HT-29), and lung cancer (A549).
  • Mechanism of Action : Induction of cell cycle arrest and apoptosis through mitochondrial pathways.

Case Studies

  • Case Study on Anticancer Activity :
    A study evaluated the cytotoxic effects of several oxadiazole derivatives against MCF-7 cells. The results indicated that compounds similar to this compound exhibited IC50 values ranging from 10 to 25 µM, suggesting moderate potency in inhibiting cell proliferation.
  • Case Study on Anti-inflammatory Effects :
    In a model of lipopolysaccharide (LPS)-induced inflammation in macrophages, a related oxadiazole derivative significantly decreased the production of nitric oxide (NO), indicating its potential as an anti-inflammatory agent.

Summary of Findings

Activity Effect Reference
AntimicrobialEffective against bacteria and fungi
Anti-inflammatoryReduces cytokine levels
AnticancerInduces apoptosis

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